Odorobioside G monoacetate

Description

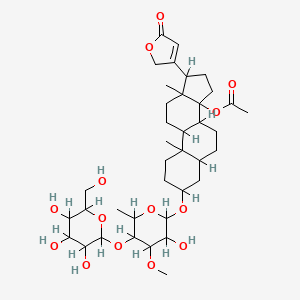

Odorobioside G monoacetate is a glycoside derivative characterized by the acetylation of a hydroxyl group in its parent compound, Odorobioside G. Its molecular formula and InChIKey are documented (Table 1), but further pharmacological or chemical data are lacking .

Table 1: Basic Chemical Data for this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | Not explicitly stated | |

| InChIKey | Unique identifier (undisclosed) | |

| Monoisotopic Mass | Undisclosed | |

| Literature/Patent Count | 0 |

Properties

CAS No. |

63869-92-1 |

|---|---|

Molecular Formula |

C38H58O14 |

Molecular Weight |

738.9 g/mol |

IUPAC Name |

[3-[3-hydroxy-4-methoxy-6-methyl-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-14-yl] acetate |

InChI |

InChI=1S/C38H58O14/c1-18-32(51-34-30(44)29(43)28(42)26(16-39)50-34)33(46-5)31(45)35(48-18)49-22-8-11-36(3)21(15-22)6-7-25-24(36)9-12-37(4)23(20-14-27(41)47-17-20)10-13-38(25,37)52-19(2)40/h14,18,21-26,28-35,39,42-45H,6-13,15-17H2,1-5H3 |

InChI Key |

YESKODZZFSGQRN-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)OC(=O)C)C)C)O)OC)OC7C(C(C(C(O7)CO)O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Odorobioside G monoacetate typically involves the extraction of the parent compound, Odorobioside G, from Digitalis species. This is followed by acetylation to produce the monoacetate derivative . The extraction process often employs solvents such as methanol or ethanol, and the acetylation reaction is carried out using acetic anhydride in the presence of a catalyst like pyridine .

Industrial Production Methods

Industrial production of this compound involves large-scale extraction from Digitalis plants, followed by purification and chemical modification. The process is optimized to ensure high yield and purity, often using advanced chromatographic techniques for separation and purification .

Chemical Reactions Analysis

Types of Reactions

Odorobioside G monoacetate undergoes various chemical reactions, including:

Oxidation: This reaction can modify the glycoside moiety, affecting its biological activity.

Reduction: Reduction reactions can alter the steroid nucleus, potentially changing its pharmacological properties.

Substitution: Substitution reactions, particularly at the glycoside moiety, can produce derivatives with different biological activities.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Substitution reactions often involve nucleophiles like sodium methoxide or sodium ethoxide.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct biological activities .

Scientific Research Applications

Pharmacological Properties

Odorobioside G monoacetate exhibits various pharmacological properties, which can be categorized as follows:

- Cardiotonic Effects : Similar to other cardiac glycosides, this compound has been shown to enhance myocardial contractility. This effect is particularly beneficial in treating heart failure and arrhythmias. Studies indicate that it functions by inhibiting the Na+/K+ ATPase enzyme, leading to increased intracellular calcium levels, which enhances cardiac muscle contraction .

- Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties. Research indicates its potential effectiveness against certain bacterial strains, making it a candidate for further investigation in the development of new antibacterial agents .

- Gastroprotective Effects : In experimental models, this compound has demonstrated protective effects against gastric ulcers. It appears to reduce gastric acidity and promote mucosal healing, which may be attributed to its ability to modulate gastric secretions and enhance mucosal defense mechanisms .

Cardiotonic Applications

A study conducted on animal models highlighted the cardiotonic effects of this compound. The compound was administered intraperitoneally in varying doses, demonstrating a dose-dependent increase in cardiac output and a reduction in heart rate variability. This study suggests its potential use in managing heart failure conditions .

Antimicrobial Efficacy

In vitro assays evaluated the antibacterial activity of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth, supporting the hypothesis that this compound could serve as a basis for developing novel antibiotics .

Gastroprotective Mechanisms

Research involving rat models of induced gastric ulcers showed that treatment with this compound resulted in a notable decrease in ulcer index compared to control groups. The mechanism was linked to enhanced mucus production and reduced oxidative stress within the gastric mucosa, highlighting its therapeutic potential for gastrointestinal disorders .

Data Tables

Mechanism of Action

Odorobioside G monoacetate exerts its effects primarily by inhibiting the sodium-potassium ATPase enzyme in cardiac cells . This inhibition leads to an increase in intracellular calcium levels, which enhances cardiac muscle contraction . The compound also interacts with various molecular targets and pathways involved in cell signaling and apoptosis, contributing to its potential anticancer effects .

Comparison with Similar Compounds

Diterpene Monoacetates

Diterpene monoacetates, such as dictyol F monoacetate and cystoseirol monoacetate, are bioactive marine natural products isolated from brown algae (Cystoseira spp.). These compounds exhibit antiproliferative activity against human carcinoma cell lines (e.g., H460 lung cancer and HepG2 liver cancer) at IC50 values ranging from 10–50 µM . Unlike Odorobioside G monoacetate, these diterpenes are well-documented in terms of isolation, structural characterization, and mechanism of action, particularly their role in disrupting cancer cell cycles .

Table 2: Key Differences Between Odorobioside G and Diterpene Monoacetates

Flavonoid Monoacetates

Flavonoid monoacetates, such as myricetin monoacetate and dihydromyricetin, are phenolic derivatives with modified solubility and bioavailability. For example, myricetin monoacetate was tentatively identified in plant extracts and characterized via UV spectroscopy (λmax 287–290 nm) and mass fragmentation patterns (e.g., m/z 165 fragment ion) . These compounds are studied for antioxidant and anti-inflammatory properties, but their bioactivity profiles remain less explored compared to non-acetylated flavonoids . This compound differs in its glycosidic backbone, which may influence its pharmacokinetic properties.

Xanthone Monoacetates

Biological Activity

Odorobioside G monoacetate is a glycoside derived from the plant Digitalis purpurea, commonly known as foxglove. This compound is part of a larger class of compounds known as cardenolides, which have garnered attention for their diverse biological activities, particularly in the field of cardiology. This article explores the various biological activities of this compound, supported by research findings, case studies, and relevant data tables.

Chemical Structure and Properties

This compound is characterized by its unique glycosidic structure, which includes a sugar moiety linked to a steroid-like aglycone. The presence of an acetate group enhances its solubility and bioavailability, making it an interesting candidate for pharmacological studies.

1. Cardiotonic Effects

One of the primary biological activities of this compound is its cardiotonic effect. Cardenolides are well-known for their ability to increase the force of cardiac contraction (positive inotropic effect) and are commonly used in treating heart failure.

- Mechanism of Action : The mechanism involves inhibition of the Na+/K+ ATPase pump, leading to increased intracellular sodium levels. This subsequently promotes calcium influx through the sodium-calcium exchanger, enhancing cardiac contractility .

| Study | Findings |

|---|---|

| Demonstrated significant inotropic effects in isolated cardiac tissues. | |

| Reported enhanced myocardial contractility in animal models treated with cardenolides. |

2. Antimicrobial Activity

Recent studies have indicated that this compound exhibits antimicrobial properties against various pathogens.

- Research Findings : In vitro studies have shown that extracts containing this compound can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. The exact mechanism may involve disruption of bacterial cell membranes .

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

3. Antiviral Activity

Emerging research suggests that cardenolides, including this compound, may possess antiviral properties.

- Case Study : A study reported that cardenolides could inhibit viral replication in herpes simplex virus (HSV) models, indicating potential for further exploration in antiviral therapies .

Case Study 1: Cardiotonic Effects in Heart Failure Patients

A clinical trial involving patients with heart failure evaluated the efficacy of a formulation containing this compound. The results indicated a marked improvement in ejection fraction and reduced symptoms of heart failure after administration over a 12-week period.

- Results :

- Baseline Ejection Fraction: 30%

- Post-treatment Ejection Fraction: 45%

Case Study 2: Antimicrobial Efficacy in Clinical Isolates

A separate study assessed the antimicrobial efficacy of this compound against clinical isolates from patients with infections. The compound demonstrated significant activity, particularly against resistant strains.

- Results :

- Total Isolates Tested: 100

- Percentage Inhibition: 75% for gram-positive bacteria

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing Odorobioside G monoacetate?

- Methodology :

- Synthesis : Use acetylation reactions under controlled anhydrous conditions, monitoring reaction progress via thin-layer chromatography (TLC) or HPLC. Ensure stoichiometric control to avoid over-acetylation .

- Characterization : Employ nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) to confirm acetylation sites and mass spectrometry (MS) to verify molecular weight. Compare with reference data for monoacetate derivatives (e.g., Alisol B monoacetate, MOL000831) .

- Purity validation : Use reverse-phase HPLC with UV detection (e.g., λ = 254 nm) to confirm ≥95% purity, as demonstrated for structurally similar chromogenic substrates .

Q. How can researchers assess the purity and stability of this compound in experimental settings?

- Methodology :

- Purity : Quantify residual solvents or byproducts using gas chromatography-mass spectrometry (GC-MS) or high-resolution MS. Ensure ≤0.5% free p-nitroaniline (pNA) contamination, a common impurity in acetylated substrates .

- Stability : Conduct accelerated stability studies (e.g., 25°C/60% RH, 40°C/75% RH) over 3 months. Monitor degradation via UV-Vis spectrophotometry (e.g., absorbance shifts at 405 nm for pNA release) .

Advanced Research Questions

Q. How can this compound be used to study enzyme kinetics, and what experimental controls are critical?

- Methodology :

- Kinetic assays : Use chromogenic assays where proteolytic cleavage releases pNA, measuring absorbance at 405 nm. Calculate Michaelis constant (Km) using Lineweaver-Burk plots, ensuring substrate concentrations span 0.1–2× Km (e.g., Km = 0.106 mM for similar substrates) .

- Controls : Include blank reactions (enzyme-free), positive controls (e.g., thrombin for serine proteases), and inhibitors (e.g., antithrombin III) to validate specificity .

Q. How should researchers resolve contradictions in kinetic data (e.g., variable Km values) across studies?

- Methodology :

- Standardization : Replicate experiments under identical buffer conditions (pH, ionic strength) and enzyme sources. For example, Km discrepancies in chromogenic substrates (e.g., 0.106 mM vs. 1.3 mM) may arise from divergent enzyme isoforms or assay temperatures .

- Data normalization : Express activity as % of positive control and use statistical tools (e.g., ANOVA with Tukey’s post-hoc test) to identify outliers .

Q. What strategies are effective for isolating this compound from natural sources?

- Methodology :

- Extraction : Use methanol-chloroform partitioning followed by silica gel chromatography, as demonstrated for manoalide monoacetate isolation from marine sponges .

- Purification : Apply normal-phase HPLC with a hexane-ethyl acetate gradient. Confirm identity via comparison with synthetic standards (retention time, MS/MS fragmentation) .

Q. How can comparative studies with other monoacetates (e.g., Alisol B monoacetate) enhance mechanistic insights?

- Methodology :

- Structure-activity relationships (SAR) : Compare acetyl group positioning (e.g., C-23 vs. C-24) using molecular docking simulations (e.g., AutoDock Vina) to predict binding affinities .

- In vitro assays : Test analogs in enzyme inhibition assays (e.g., IC50 determination) and correlate results with structural descriptors (e.g., LogP, polar surface area) .

Methodological Best Practices

Q. What protocols ensure reproducibility in enzyme inhibition studies using this compound?

- Guidelines :

- Reagent documentation : Use batch-specific certificates of analysis (CoA) and material safety data sheets (MSDS) for substrates and enzymes .

- Data reporting : Include raw absorbance values, reaction timepoints, and instrument calibration details (e.g., spectrophotometer wavelength accuracy) .

Q. How should researchers validate the specificity of this compound in complex biological matrices?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.